molecular formula C21H19N3O2S2 B2878709 3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-66-2

3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2878709
CAS RN: 912625-66-2
M. Wt: 409.52
InChI Key: CXHFTJIEGHDBPG-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

Thiazoles can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to their high reactivity toward various electrophilic reagents . For example, oxidative coupling of the thiazolo[3,2-a]­pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has been reported .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities and their potential for medicinal applications. Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new thiazole-based drugs .

properties

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-7-9-17(11-15(13)3)28(25,26)24-19-12-16(8-6-14(19)2)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFTJIEGHDBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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